molecular formula C13H17NO B8576654 5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]

5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]

Cat. No.: B8576654
M. Wt: 203.28 g/mol
InChI Key: GTFGKCXKGCAGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine] is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-methylspiro[3H-1-benzofuran-2,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-10-2-3-12-11(8-10)9-13(15-12)4-6-14-7-5-13/h2-3,8,14H,4-7,9H2,1H3

InChI Key

GTFGKCXKGCAGLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(C2)CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-5-methyl-3H-spiro[1-benzofuran-2,4′-piperidine](0.12 g, 0.41 mol) in dichloromethane (3 ml) was added 1-chloroethyl chloroformate (87 mg, 0.61 mmol). The solution was stirred at room temperature overnight. The solvent was removed i. vacuo. The residue was dissolved in methanol (3 ml), and the solution was heated at 70° C. for 2 h. The solvent was eeporated, and the residue treated with diethyl ether. The precipitate formed was collected by filtration, washed with diethyl ether, and dissolved in methanol (1 ml). Water (25 ml) was added, and pH was adjusted to 10 by addition of 2 M aq. NaOH. The mixture was extracted with dichloromethane (2×25 ml), and the combined organic extracts were dried over Na2SO4. Evaporation of solvent afforded brownish oil (64 mg, 77%).
Name
1′-benzyl-5-methyl-3H-spiro[1-benzofuran-2,4′-piperidine]
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
77%

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